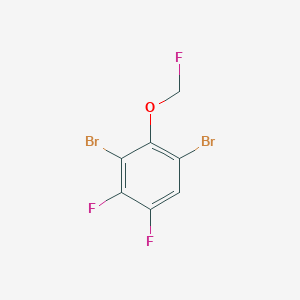

1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene

Description

1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene is a halogenated aromatic compound featuring bromine and fluorine substituents on a benzene ring, along with a fluoromethoxy (-OCH2F) functional group. The fluoromethoxy group introduces electron-withdrawing effects, influencing reactivity and physical characteristics such as boiling point, solubility, and stability. Bromine and fluorine atoms further modulate these properties, enhancing lipophilicity and resistance to metabolic degradation .

Properties

Molecular Formula |

C7H3Br2F3O |

|---|---|

Molecular Weight |

319.90 g/mol |

IUPAC Name |

1,3-dibromo-4,5-difluoro-2-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H3Br2F3O/c8-3-1-4(11)6(12)5(9)7(3)13-2-10/h1H,2H2 |

InChI Key |

ITMPBCDZDCJTFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)OCF)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of Fluorinated Fluoromethoxybenzene Precursors

The most common synthetic route to 1,3-dibromo-4,5-difluoro-2-(fluoromethoxy)benzene involves the bromination of a suitably fluorinated fluoromethoxybenzene intermediate. For example, starting from 4,5-difluoro-2-(fluoromethoxy)benzene, bromination at positions 1 and 3 can be achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

-

- Solvent: inert solvents like dichloromethane or chloroform.

- Temperature: low temperatures (0 to 5 °C) to enhance regioselectivity.

- Brominating agent: molecular bromine or NBS.

- Time: reaction times vary from 1 to 4 hours depending on scale and reagent concentration.

Mechanism: Electrophilic aromatic substitution where the electron-withdrawing fluorine and fluoromethoxy groups direct bromination to the 1 and 3 positions selectively.

Yields: Typically moderate to good (60-85%), depending on purity of starting materials and strict control of reaction parameters.

Fluorination and Fluoromethoxylation Steps

The introduction of fluorine atoms and the fluoromethoxy group generally precedes bromination and can be achieved by:

- Nucleophilic aromatic substitution (SNAr): Using fluorinating agents such as potassium fluoride or other fluoride salts to replace leaving groups (e.g., chlorides) on a benzene ring.

- Fluoromethoxylation: Introduction of the fluoromethoxy group (-OCH2F) can be performed by reacting hydroxy-substituted intermediates with fluoromethylating agents such as fluoromethyl tosylate or fluoromethyl halides under basic conditions.

Industrial and Continuous Flow Methods

In industrial settings, continuous flow reactors are employed to optimize reaction efficiency and safety, especially when handling bromine and fluorinating agents.

- Advantages:

- Precise control of temperature, pressure, and reagent stoichiometry.

- Enhanced selectivity and yield.

- Safer handling of hazardous reagents.

- Typical setup: Automated flow reactors with in-line monitoring for reaction progress.

Alternative Synthetic Routes from Difluorobenzenes

Patent literature describes processes for preparing difluorobenzenes that could be adapted for this compound:

- Starting from benzoyl chloride derivatives, catalytic fluorination using potassium fluoride and palladium catalysts can yield difluorinated intermediates.

- Subsequent bromination and fluoromethoxylation steps follow.

These methods leverage catalytic processes and controlled reaction conditions to achieve high regioselectivity and purity.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fluorination (SNAr) | Potassium fluoride, catalytic Pd | Polar aprotic (e.g., DMF) | 100-150 | 6-12 | 70-85 | Fluoride substitution on chlorinated benzene |

| Fluoromethoxylation | Fluoromethyl tosylate, base (e.g., K2CO3) | Acetonitrile | 40-60 | 4-8 | 65-80 | Converts hydroxy to fluoromethoxy group |

| Bromination | Bromine or N-bromosuccinimide (NBS) | Dichloromethane | 0-5 | 1-4 | 60-85 | Selective dibromination at 1,3 positions |

| Continuous flow bromination | Bromine, automated flow reactor | Dichloromethane | Controlled (0-10) | Continuous | >85 | Enhanced safety and yield |

Research Findings and Analytical Data

- Selectivity: Bromination proceeds selectively at the 1 and 3 positions due to directing effects of fluorine and fluoromethoxy groups.

- Purity: High purity products are obtained after chromatographic purification or recrystallization.

- Characterization: Confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

- Stability: The compound is stable under normal laboratory conditions but should be stored away from strong nucleophiles and bases to prevent dehalogenation.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and fluoromethoxy group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)

- Molecular Formula : C13H4BrF7O

- Molecular Weight : 389.06 g/mol

- Key Features :

- Applications : Likely used in pharmaceuticals or agrochemicals due to its stability and halogen-rich structure.

1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3)

- Molecular Formula : C7H5BrF2

- Molecular Weight : 223.02 g/mol

- Key Features :

- Reactivity : Methyl groups enhance electrophilic substitution reactivity compared to fluoromethoxy derivatives.

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

- Molecular Formula : C8H7BrF2O2

- Molecular Weight : 261.04 g/mol

- Key Features :

- Stability : Methoxymethoxy groups are less hydrolytically stable than fluorinated alkoxy groups.

2-Bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2)

- Molecular Formula : C7H4BrF3O2

- Molecular Weight : 265.01 g/mol

- Key Features: Trifluoromethoxy (-OCF3) group increases electronegativity and acidity (phenolic -OH, pKa ~8–10). Lower molecular weight but higher polarity due to hydroxyl group .

- Applications : Useful in synthesis of bioactive molecules where acidity and hydrogen bonding are critical.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | XLogP3 | Key Applications |

|---|---|---|---|---|---|

| 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene | C7H3Br2F3O | ~315.82 (estimated) | Br, F, -OCH2F | ~4.5 | Agrochemical intermediates |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | C13H4BrF7O | 389.06 | Br, F, -OCF2F | 5.3 | Pharmaceutical synthesis |

| 1-Bromo-4,5-difluoro-2-methylbenzene | C7H5BrF2 | 223.02 | Br, F, -CH3 | 3.1 | Organic synthesis building blocks |

| 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene | C8H7BrF2O2 | 261.04 | Br, F, -OCH2OCH3 | 2.8 | Solubility-enhanced intermediates |

| 2-Bromo-5-(trifluoromethoxy)phenol | C7H4BrF3O2 | 265.01 | Br, -OCF3, -OH | 3.5 | Acidic pharmacophores |

Research Findings and Key Differences

- Electronic Effects : Fluoromethoxy and trifluoromethoxy groups exhibit stronger electron-withdrawing effects than methoxymethoxy or methyl groups, directing electrophilic substitution to specific ring positions .

- Lipophilicity : Higher halogen and fluorine content (e.g., CAS 511540-64-0) correlates with increased XLogP3 values, enhancing membrane permeability in bioactive compounds .

- Stability: Fluorinated alkoxy groups (e.g., -OCH2F, -OCF3) resist hydrolysis better than non-fluorinated analogs, making them preferable in harsh reaction conditions .

- Synthetic Utility : Methyl and methoxymethoxy derivatives are more reactive in Friedel-Crafts alkylation, while bromo/fluoro compounds excel in Suzuki-Miyaura coupling .

Biological Activity

1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene is an organohalogen compound with a complex structure characterized by its molecular formula and a molecular weight of 319.90 g/mol. This compound has garnered attention in medicinal chemistry due to its unique halogenated structure, which enhances its biological activity through specific interactions with biological targets.

Chemical Structure and Properties

The structural composition of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene includes:

- Two bromine atoms

- Three fluorine atoms

- A fluoromethoxy group attached to a benzene ring

This configuration allows the compound to exhibit unique reactivity profiles, making it suitable for various applications in pharmaceuticals and agrochemicals.

Biological Activity

The biological activity of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene is primarily attributed to its ability to interact with enzymes and receptors. Studies have shown that the halogen atoms and the fluoromethoxy group facilitate specific binding interactions that can modulate biological pathways.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The presence of multiple halogen substituents can enhance binding affinity to active sites on enzymes, potentially leading to inhibition of enzymatic activity. For example, studies have demonstrated that halogenated compounds can significantly alter the kinetics of enzyme-catalyzed reactions.

Protein-Ligand Interactions

The compound's structural features allow it to engage effectively in protein-ligand interactions. This has implications for drug design, where modifying a ligand's halogenation pattern can improve selectivity and potency against specific biological targets.

Case Studies

Several case studies have explored the biological implications of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene:

- Antimicrobial Activity : A study evaluated the antimicrobial properties of halogenated compounds similar to 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene. Results indicated that such compounds exhibit significant activity against various bacterial strains, suggesting potential for use in developing new antibiotics.

- Anticancer Potential : Another investigation focused on the anticancer effects of halogenated benzene derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique aspects of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Dibromo-2,5-difluorobenzene | Two bromine and two fluorine atoms | Different substitution pattern |

| 1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene | Similar but with one less fluorine atom | Variations in reactivity |

| 1,4-Dibromo-2-fluoro-3-methoxybenzene | Contains methoxy instead of fluoromethoxy | Different functional group |

This table illustrates how the unique combination of bromine and fluorine atoms in 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene contributes to its distinct reactivity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.